3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine
Overview
Description
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system comprising both pyrazole and pyrimidine rings, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.
Major Products
Reduction: The reduction of the nitro group yields 3-amino-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: Due to its photophysical properties, it is investigated for use in optoelectronic devices and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, disrupting key pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and phenyl groups contribute to its potential as an anticancer agent and its photophysical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c13-11-10(17(18)19)12-14-7-6-9(16(12)15-11)8-4-2-1-3-5-8/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWSKLMZYLPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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